N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine: is an organic compound belonging to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and an ethanimine group attached to the nitrogen atom of the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One common method for synthesizing N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Oxidation of Tetramethylpiperidine: Another method involves the oxidation of 2,2,6,6-tetramethylpiperidine to form the corresponding oxyl radical, which can then be further reacted to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxone and iodine.
Reducing Agents: Typical reducing agents used are hydrazine and sodium borohydride.
Reaction Conditions: Reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed:
Oxyl Radicals: Formed during oxidation reactions.
Amine Derivatives: Produced through reduction reactions.
Substituted Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Stabilizers: It acts as a stabilizer in polymer chemistry to prevent degradation during processing and storage.
Biology and Medicine:
Antioxidants: The compound’s derivatives, such as oxyl radicals, are used as antioxidants to inhibit lipid peroxidation.
Ferroptosis Inhibitors: It has been studied for its potential as a ferroptosis inhibitor, which could have implications in treating diseases related to oxidative stress.
Industry:
Polymer Production: Used as a stabilizer in the production of ethylene-vinyl alcohol copolymers.
Battery Technology: Employed in organic radical batteries for its redox-active properties.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine involves its ability to form stable radicals, particularly oxyl radicals, which can trap other radicals and prevent oxidative damage. This radical-trapping antioxidant activity is crucial in its role as a stabilizer and antioxidant . The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine, used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness: this compound is unique due to its combination of stability and reactivity. Its ability to form stable radicals while participating in various chemical reactions makes it versatile in both research and industrial applications. Unlike its precursors and derivatives, this compound offers a balance of properties that are particularly useful in catalysis, stabilization, and antioxidation .
Properties
CAS No. |
61147-59-9 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)ethanimine |
InChI |
InChI=1S/C11H22N2/c1-6-12-13-10(2,3)8-7-9-11(13,4)5/h6H,7-9H2,1-5H3 |
InChI Key |
WBMYCZIJLAZZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=NN1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
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